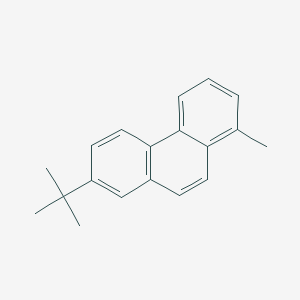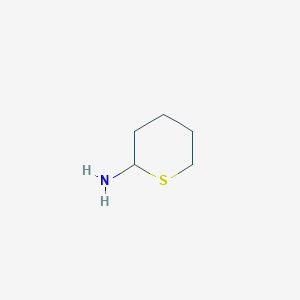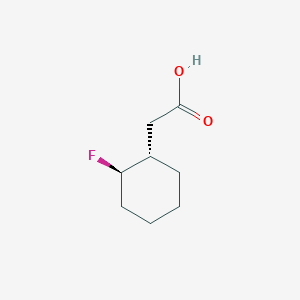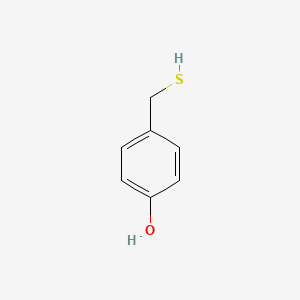
7-(tert-Butyl)-1-methylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyl)-1-methylphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The tert-butyl and methyl groups attached to the phenanthrene core modify its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-methylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. In this approach, a phenanthrene derivative is reacted with a tert-butyl magnesium halide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
7-(tert-Butyl)-1-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This reaction can reduce any double bonds present in the phenanthrene core.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 7-(tert-Butyl)-1-carboxyphenanthrene.
Reduction: this compound with reduced double bonds.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-(tert-Butyl)-1-methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules. It can be used as a probe to study the binding sites of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-(tert-Butyl)-1-methylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence its binding affinity and specificity. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. In biological systems, it may interact with cell membranes and influence signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound without the tert-butyl and methyl groups.
1-Methylphenanthrene: A derivative with only a methyl group attached.
7-tert-Butylphenanthrene: A derivative with only a tert-butyl group attached.
Uniqueness
7-(tert-Butyl)-1-methylphenanthrene is unique due to the presence of both tert-butyl and methyl groups. These groups enhance its chemical stability and modify its reactivity compared to its parent compound and other derivatives. The combination of these groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H20 |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
7-tert-butyl-1-methylphenanthrene |
InChI |
InChI=1S/C19H20/c1-13-6-5-7-18-16(13)10-8-14-12-15(19(2,3)4)9-11-17(14)18/h5-12H,1-4H3 |
Clave InChI |
VHKNNDWVTRZOHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)


![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)



![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

